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Compound of Interest

Compound Name: Abt-770

Cat. No.: B1664311 Get Quote

An in-depth guide to the pharmacokinetics and pharmacodynamics of Solithromycin (CEM-

101), a fluoroketolide antibiotic likely referenced by the query "Abt-770".

Introduction
Initial searches for "Abt-770" did not yield a specific compound with that designation. However,

the query likely refers to a ketolide antibiotic, possibly ABT-773, a precursor or related

compound to solithromycin (CEM-101). Solithromycin is a novel fluoroketolide antibiotic that

has undergone significant clinical development for the treatment of community-acquired

bacterial pneumonia (CABP). This guide focuses on the comprehensive pharmacokinetic and

pharmacodynamic profile of solithromycin.

Solithromycin exhibits potent in vitro activity against a broad spectrum of respiratory pathogens,

including macrolide-resistant strains.[1][2] Its mechanism of action involves binding to the 23S

ribosomal RNA of the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis.[2][3]

This document provides a detailed overview of its absorption, distribution, metabolism, and

excretion (ADME) properties, as well as its antimicrobial activity and the

pharmacokinetic/pharmacodynamic (PK/PD) relationships that are crucial for its therapeutic

efficacy.

Pharmacokinetics
The pharmacokinetics of solithromycin have been evaluated in several Phase 1 clinical studies

involving healthy adult subjects. These studies have characterized its absorption, distribution,
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metabolism, and excretion profile following single and multiple oral doses.

Absorption
Following oral administration, solithromycin is absorbed with a median time to peak plasma

concentration (Tmax) ranging from 1.5 to 6 hours.[1] The absorption of solithromycin is not

significantly affected by food. Studies have shown that the bioavailability of a single 400 mg

oral dose of solithromycin is bioequivalent under both fed and fasted conditions.[1]

Distribution
Solithromycin exhibits a large volume of distribution, suggesting extensive tissue penetration. It

achieves high concentrations in epithelial lining fluid and alveolar macrophages, which are

important sites of infection in CABP.

Metabolism
Solithromycin is primarily metabolized in the liver. In vitro studies have shown that it is both a

substrate and an inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[4] The primary

metabolites in human plasma are N-acetyl solithromycin and a metabolite formed by the loss of

an aminophenyl-1,2,3-triazole group (CEM-214); however, neither of these metabolites reaches

plasma concentrations greater than or equal to 10% of the parent compound.[4] Solithromycin

exhibits non-linear pharmacokinetics, with greater than dose-proportional increases in

exposure observed at doses from 50 to 400 mg.[3] This is attributed to the auto-inhibition of its

own metabolism.[3][5]

Excretion
The excretion of solithromycin and its metabolites occurs through both renal and fecal routes.

Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of solithromycin from

single and multiple-dose studies in healthy adults.

Table 1: Single-Dose Pharmacokinetic Parameters of Solithromycin in Healthy Adults (Fasted

State)
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Dose (mg) Cmax (μg/mL)
AUC0–∞
(μg·h/mL)

Tmax (h) t1/2 (h)

50 0.04 0.3 1.5 3.6

100 0.09 0.8 2.0 4.4

200 0.24 2.5 3.0 5.4

400 0.61 6.8 3.5 5.4

800 1.0 16.2 4.0 6.4

1200 1.3 24.1 4.0 7.9

1600 1.5 30.2 6.0 9.0

Data compiled from a randomized, double-blind, placebo-controlled, single-ascending dose

study.

Table 2: Multiple-Dose Pharmacokinetic Parameters of Solithromycin in Healthy Adults (Day 7)

Dose (mg)
Cmax,ss
(μg/mL)

AUCτ
(μg·h/mL)

Tmax (h)
Accumulation
Ratio (AUC)

200 0.25 2.3 3.0 1.4

300 0.51 5.3 3.0 1.8

400 0.77 8.5 3.0 2.0

600 1.50 18.4 3.0 2.2

Data from a randomized, double-blind, placebo-controlled, multiple-dose study with once-daily

dosing for 7 days.[1]

Pharmacodynamics
The pharmacodynamic activity of solithromycin is primarily related to its ability to inhibit

bacterial protein synthesis, leading to a bacteriostatic or bactericidal effect depending on the

organism and drug concentration.
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In Vitro Activity
Solithromycin has demonstrated potent in vitro activity against a wide range of Gram-positive

and Gram-negative bacteria, as well as atypical pathogens.[1][4] It is particularly active against

common respiratory pathogens, including macrolide-resistant strains of Streptococcus

pneumoniae.[1][6]

Table 3: In Vitro Activity of Solithromycin Against Key Respiratory Pathogens

Organism MIC50 (μg/mL) MIC90 (μg/mL)

Streptococcus pneumoniae

(penicillin-susceptible)
0.008 0.015

Streptococcus pneumoniae

(penicillin-resistant)
0.12 0.25

Streptococcus pneumoniae

(macrolide-resistant)
0.12 0.5

Haemophilus influenzae 1 2

Moraxella catarrhalis 0.06 0.12

Mycoplasma pneumoniae ≤0.004 ≤0.004

Legionella pneumophila 0.03 0.06

Staphylococcus aureus

(MSSA)
0.06 0.06

Staphylococcus aureus

(MRSA)
0.12 0.25

Pharmacokinetic/Pharmacodynamic (PK/PD) Index
For macrolide and ketolide antibiotics, the ratio of the area under the free drug concentration-

time curve over 24 hours to the minimum inhibitory concentration (fAUC0-24/MIC) is the PK/PD

index that best correlates with efficacy.[6] In a neutropenic murine lung infection model with

Streptococcus pneumoniae, the fAUC/MIC ratio was most predictive of solithromycin's efficacy.

[7] The magnitudes of the free-drug plasma fAUC/MIC ratios associated with net bacterial
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stasis, a 1-log10 CFU reduction, and a 2-log10 CFU reduction were 1.65, 6.31, and 12.8,

respectively.[7][8]

Experimental Protocols
Phase 1 Single and Multiple Ascending Dose Studies
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple oral

doses of solithromycin in healthy adult subjects.

Methodology:

Study Design: Randomized, double-blind, placebo-controlled, ascending dose studies.[1]

Participants: Healthy adult male and female subjects.

Dosing:

Single Dose: Escalating single oral doses of solithromycin (50 mg to 1600 mg) or placebo

were administered.[1]

Multiple Dose: Subjects received once-daily oral doses of solithromycin (200 mg to 600

mg) or placebo for 7 days.[1]

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points

before and after drug administration. Plasma was separated and stored frozen until analysis.

Analytical Method: Plasma concentrations of solithromycin were determined using a

validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-

MS/MS) method.

Pharmacokinetic Analysis: Non-compartmental methods were used to determine

pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

Food Effect Study
Objective: To evaluate the effect of a high-fat meal on the bioavailability of a single oral dose of

solithromycin.
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Methodology:

Study Design: An open-label, randomized, two-period crossover study.

Participants: Healthy adult subjects.

Dosing: Subjects received a single 400 mg oral dose of solithromycin on two separate

occasions: once under fasted conditions and once after a standardized high-fat breakfast.[1]

Pharmacokinetic Sampling and Analysis: Similar to the ascending dose studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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